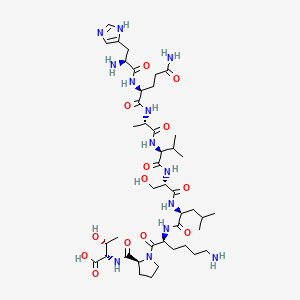
Cy3-PEG7-SCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG7-SCO is a dye derivative of Cyanine 3 (Cy3) containing seven polyethylene glycol (PEG) units. This compound features a SCO group that can covalently bond to amino groups, making it particularly useful for reacting with amino acid residues of proteins or peptides, especially lysine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3-PEG7-SCO is synthesized by attaching seven PEG units to the Cyanine 3 dye. The SCO group is then introduced, which can covalently bond to amino groups. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process ensures high purity and consistency, which is crucial for its applications in scientific research .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG7-SCO primarily undergoes substitution reactions where the SCO group reacts with amino groups of proteins or peptides. This reaction forms a stable covalent bond, making it useful for labeling and detection purposes .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are this compound-labeled proteins or peptides. These labeled molecules are used in various analytical and diagnostic applications .
Scientific Research Applications
Cy3-PEG7-SCO has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cy3-PEG7-SCO involves the covalent bonding of the SCO group to the amino groups of proteins or peptides. This bonding forms a stable complex that can be detected using fluorescence techniques. The molecular targets are typically lysine residues on proteins or peptides .
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG4-SCO: Similar to Cy3-PEG7-SCO but contains four PEG units.
Cy5-PEG7-SCO: A derivative of Cyanine 5 (Cy5) with seven PEG units.
Cy3-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of the SCO group.
Uniqueness
This compound is unique due to its combination of seven PEG units and the SCO group, which provides enhanced solubility and specific reactivity with amino groups. This makes it particularly useful for labeling and detecting proteins and peptides in complex biological samples .
Properties
Molecular Formula |
C55H81ClN4O10 |
|---|---|
Molecular Weight |
993.7 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C55H80N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h13-16,18,21-26,45H,6-10,12,17,19,27-44H2,1-5H3,(H-,56,57,60,61);1H |
InChI Key |
RPCCUISPECJLCA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


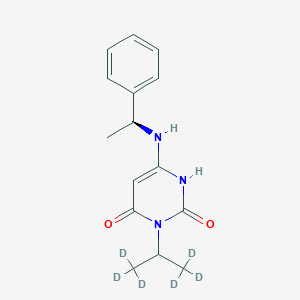
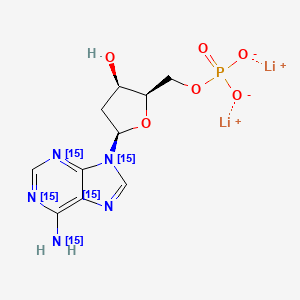

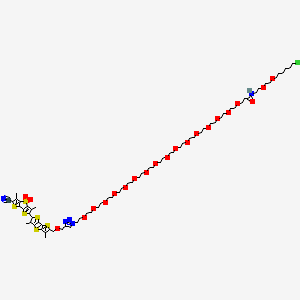
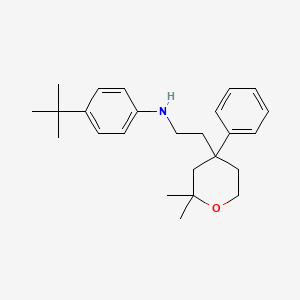
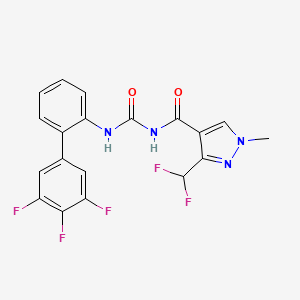
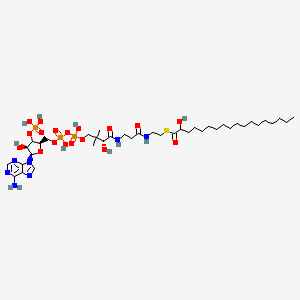

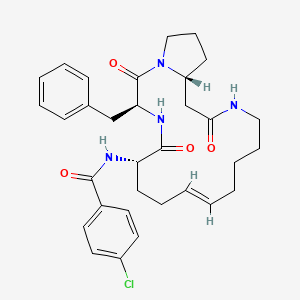
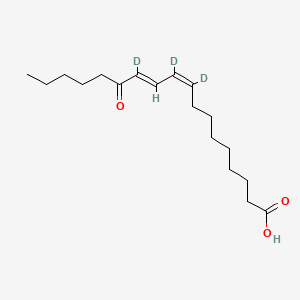
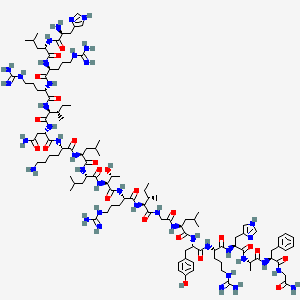
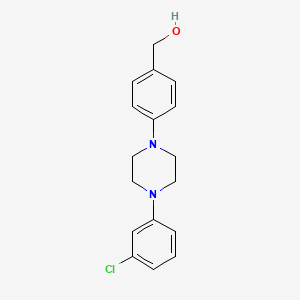
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
